Neostigmine bromide Neostigmine bromide Neostigmine bromide is the bromide salt of neostigmine. It contains a neostigmine.
A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine. Neostigmine, unlike PHYSOSTIGMINE, does not cross the blood-brain barrier.
Brand Name: Vulcanchem
CAS No.: 114-80-7
VCID: VC20772501
InChI: InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
SMILES: CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]
Molecular Formula: C12H19BrN2O2
Molecular Weight: 303.20 g/mol

Neostigmine bromide

CAS No.: 114-80-7

Cat. No.: VC20772501

Molecular Formula: C12H19BrN2O2

Molecular Weight: 303.20 g/mol

* For research use only. Not for human or veterinary use.

Neostigmine bromide - 114-80-7

CAS No. 114-80-7
Molecular Formula C12H19BrN2O2
Molecular Weight 303.20 g/mol
IUPAC Name [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide
Standard InChI InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Standard InChI Key LULNWZDBKTWDGK-UHFFFAOYSA-M
SMILES CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]
Canonical SMILES CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]

Chemical Properties and Structure

Chemical Identity and Structure

Neostigmine bromide is chemically identified as (m-hydroxyphenyl) trimethylammonium bromide dimethylcarbamate . The molecular weight of neostigmine bromide is 303.20, and it appears as a white, crystalline, bitter powder that is highly soluble in water with a 1:1 solubility ratio .

Table 1: Physical and Chemical Properties of Neostigmine Bromide

PropertyDescription
Chemical Name(m-hydroxyphenyl) trimethylammonium bromide dimethylcarbamate
Molecular Weight303.20
Physical AppearanceWhite, crystalline, bitter powder
Solubility1:1 in water
FormulaC₁₂H₁₉BrN₂O₃

Stability Profile

Recent stability studies have demonstrated that neostigmine bromide exhibits significant degradation under certain conditions. According to stability-indicating method development research, the compound shows considerable degradation under basic and oxidative stress conditions . This information is crucial for proper formulation, storage, and quality control of neostigmine bromide pharmaceutical products.

The stability profile has been characterized using reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods, which have established limits of detection (LOD) at 25 ng/mL and limits of quantitation (LOQ) at 50 ng/mL . These analytical methods demonstrate excellent linearity over a concentration range of 25-250 ng/mL with regression coefficient (R²) values of 0.9999, providing reliable methods for quality assessment and stability monitoring .

Pharmacological Properties

Mechanism of Action

Neostigmine bromide functions primarily as a reversible inhibitor of the enzyme acetylcholinesterase . By inhibiting this enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, resulting in increased concentration and prolonged action of this neurotransmitter . This mechanism is particularly important at the neuromuscular junction, where acetylcholine mediates signal transmission from motor neurons to skeletal muscles.

The increased acetylcholine availability enhances neuromuscular transmission by allowing more of the neurotransmitter to bind to the acetylcholine receptors present on the muscle membrane. This action is especially valuable in conditions like myasthenia gravis, where the number of functional acetylcholine receptors is reduced due to autoimmune mechanisms .

Pharmacokinetics

The pharmacokinetic profile of neostigmine bromide has been well-characterized through clinical studies. When administered orally, neostigmine bromide is poorly absorbed from the gastrointestinal tract, necessitating higher oral doses compared to parenteral administration . This poor absorption explains why the onset of action is slower with oral administration, although the duration of action is longer and the intensity more uniform .

Table 2: Pharmacokinetic Parameters of Neostigmine Bromide

ParameterValue/Description
AbsorptionPoorly absorbed from gastrointestinal tract following oral administration
Protein Binding15-25% binding to human serum albumin
MetabolismUndergoes hydrolysis by cholinesterase and metabolism by microsomal enzymes in the liver
Half-life42-60 minutes (mean: 52 minutes)
Blood-Brain Barrier PenetrationDoes not cross

The metabolism of neostigmine bromide occurs through hydrolysis by cholinesterases and through microsomal enzymes in the liver . The half-life of the drug ranges from 42 to 60 minutes, with a mean of approximately 52 minutes . This relatively short half-life necessitates frequent dosing when sustained clinical effects are required.

Clinical Applications

Reversal of Neuromuscular Blockade

Dosage and Administration

Available Formulations

Neostigmine bromide is commercially available as Prostigmin in the form of scored, white tablets containing 15 mg of the active ingredient . Each tablet contains additional excipients including gelatin, lactose, corn starch, stearic acid, sugar, and talc . The parenteral form, which contains neostigmine methylsulfate rather than the bromide salt, is used for acute management of myasthenic crisis and for reversal of neuromuscular blockade .

Dosing Guidelines

The dosage requirements for neostigmine bromide vary considerably based on individual patient needs and the specific condition being treated. For myasthenia gravis management, the daily dose can range from 15 mg to 375 mg, with the average dose being approximately 150 mg (10 tablets) administered over a 24-hour period .

Table 3: Dosage Guidelines for Neostigmine Bromide (Prostigmin)

Clinical ScenarioDosage RangeAdministration Notes
Myasthenia Gravis (maintenance)15-375 mg/dayAverage: 150 mg/day divided in multiple doses
Acute Myasthenic CrisisParenteral form preferredSwitch to oral form when tolerated
Individualized TherapyVaries by patientAdjust based on patient's condition and response

The dosing interval is of critical importance in optimizing therapeutic outcomes. The schedule should be tailored to each patient's needs and may require adjustment over time based on clinical response . Many patients require therapy both day and night, with larger portions of the total daily dose often given during times when fatigue is more pronounced, such as afternoons or around mealtimes .

Novel Research and Future Directions

Liposomal Neostigmine Bromide for Detrusor Underactivity

Recent research has explored innovative drug delivery systems to enhance the therapeutic profile of neostigmine bromide. A notable advancement is the development of cationic liposomal neostigmine bromide formulations for the treatment of detrusor underactivity, a condition characterized by weakened bladder muscle contraction .

This research has investigated various liposomal formulations including neostigmine bromide-liposomes (NLP), neostigmine bromide-β-cyclodextrin inclusion complex liposomes (NCLP), and neostigmine bromide-mesoporous silica nanoparticle@CaCO₃ liposomes (NMCLP) . Among these, NMCLP has demonstrated the most promising characteristics, with an average particle size of 100 nm, a zeta potential of +50 mV, encapsulation efficiency of 14.75%, and loading capacity of 12.8% .

The NMCLP formulation has shown superior sustained-release performance in vitro compared to other liposomal formulations . In animal studies, it demonstrated efficacy in improving bladder function in mice with detrusor underactivity, with urodynamic measurements showing increased bladder capacity and reduced voiding pressure, indicative of enhanced bladder muscle activity .

Histological analysis has confirmed the distribution and deep penetration of NMCLP within bladder tissues, supporting its ability to deliver neostigmine bromide in a targeted manner . This research suggests that liposomal delivery systems may offer advantages in terms of localized drug effect, potentially reducing systemic side effects while enhancing therapeutic efficacy in specific target tissues.

Analytical Method Development

Advances in analytical techniques have facilitated more precise characterization and quality control of neostigmine bromide. Recent work has developed and validated stability-indicating methods using reverse-phase ultra-performance liquid chromatography (RP-UPLC) .

These methods utilize a Waters BEH (Ethylene Bridge Hybrid) C-18 column with mobile phase compositions of 0.01M KH₂PO₄ in water (pH 2.5 with orthophosphoric acid) and acetonitrile . This approach has enabled effective separation of neostigmine bromide from its degradation products, with detection at 220 nm wavelength .

The validated method demonstrates excellent linearity over a concentration range of 25-250 ng/mL with a regression coefficient (R²) value of 0.9999 . This analytical advancement supports quality control efforts and stability studies essential for pharmaceutical development and regulatory compliance.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator